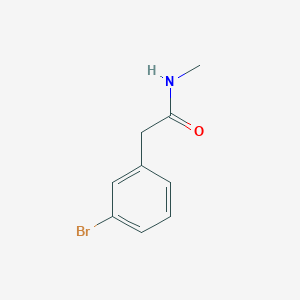

2-(3-bromophenyl)-N-methyl-acetamide

描述

属性

分子式 |

C9H10BrNO |

|---|---|

分子量 |

228.09 g/mol |

IUPAC 名称 |

2-(3-bromophenyl)-N-methylacetamide |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12) |

InChI 键 |

YKIFRFWJAYYRLK-UHFFFAOYSA-N |

规范 SMILES |

CNC(=O)CC1=CC(=CC=C1)Br |

产品来源 |

United States |

准备方法

Direct Acetylation of 3-Bromoaniline Derivatives

A foundational method involves the acetylation of 3-bromoaniline using acetyl chloride or acetic anhydride. As demonstrated in the synthesis of related bromophenyl acetamides (e.g., N-(2-bromophenyl)acetamide), this reaction typically proceeds under anhydrous conditions with a base such as triethylamine or pyridine to neutralize HCl byproducts. For example:

-

Reagents : 3-Bromoaniline (1.0 equiv), acetyl chloride (1.2 equiv), triethylamine (1.5 equiv) in dichloromethane.

-

Conditions : 0°C to room temperature, 4–6 hours.

This intermediate, N-(3-bromophenyl)acetamide, is subsequently methylated using methyl iodide or dimethyl sulfate in the presence of a strong base like potassium tert-butoxide (KOtBu). For instance:

-

Methylation : N-(3-bromophenyl)acetamide (1.0 equiv), methyl iodide (1.5 equiv), KOtBu (2.0 equiv) in tetrahydrofuran (THF) at 50°C for 12 hours.

Bromoacetyl Halide Coupling Strategies

Bromoacetyl Bromide-Mediated Synthesis

A scalable industrial method adapts bromoacetyl bromide for direct coupling with N-methylamine derivatives. This approach avoids harsh methylation conditions and improves regioselectivity:

-

Formation of Bromoacetyl Intermediate :

-

Methylation :

Key Advantage : This method minimizes polyalkylation byproducts due to the controlled reactivity of bromoacetyl bromide.

Catalytic N-Methylation of Carboxylic Acid Derivatives

Cobalt-Catalyzed Methylation

Recent advances employ transition-metal catalysts for direct N-methylation of carboxylic acids. In a representative procedure:

-

Substrate : 3-Bromophenylacetic acid (1.0 equiv).

-

Catalyst : CoBr₂ (7.5 mol%), tris[2-(diphenylphosphino)ethyl]phosphine (PP3, 7.5 mol%).

-

Methyl Source : N-Methylformamide (3.0 equiv).

-

Conditions : Methanol/m-xylene (1:1 v/v) at 120°C for 48 hours under O₂.

Mechanistic Insight : The cobalt catalyst facilitates dehydrogenative coupling, oxidizing N-methylformamide to generate methyl radicals that react with the acetamide precursor.

Microwave-Assisted Synthesis

Accelerated Amidation Under Microwave Irradiation

Microwave methods reduce reaction times from hours to minutes. A patented route for analogous compounds involves:

-

Reactants : 3-Bromophenylacetic acid (1.0 equiv), methylamine hydrochloride (1.2 equiv).

-

Coupling Agent : HATU (1.5 equiv), DIPEA (3.0 equiv) in DMF.

-

Conditions : Microwave irradiation at 100°C for 20 minutes.

Comparative Analysis of Synthetic Routes

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Optimization

Recrystallization in n-heptane or ethyl acetate/hexane mixtures achieves >98% purity, as validated by HPLC (C18 column, MeCN/H₂O gradient).

Industrial-Scale Production Considerations

化学反应分析

Types of Reactions

2-(3-bromophenyl)-N-methyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiolates can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Substitution: Depending on the nucleophile, products such as 2-(3-aminophenyl)-N-methylacetamide or 2-(3-thiophenyl)-N-methylacetamide can be formed.

Oxidation: Oxidation may yield products like this compound oxide.

Reduction: Reduction can produce compounds like 2-(3-bromophenyl)-N-methylamine.

Hydrolysis: Hydrolysis results in 3-bromobenzoic acid and N-methylamine.

科学研究应用

Example Synthesis Procedure

| Reagents | Amount | Conditions |

|---|---|---|

| 3-Bromophenylacetic acid | 20.0 g | Dissolved in THF |

| N-Methylacetamide | 13.82 g | Added to the reaction mixture |

| EDCI | 19.61 g | Added at 0 °C |

| Ammonium carbonate | 27.0 g | Used as a base |

The reaction typically requires stirring at room temperature for several hours, followed by purification steps to isolate the desired product .

Pharmacological Applications

Recent studies have identified 2-(3-bromophenyl)-N-methyl-acetamide as a promising candidate for developing novel therapeutic agents. Its derivatives have been explored for their potential as P2Y receptor antagonists, which are implicated in various inflammatory diseases. For instance, compounds derived from acetamides have shown significant inhibition of the P2Y14 receptor, suggesting their role in modulating inflammatory responses .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives exhibit potent activity against cancer cell lines, including prostate and lung cancer cells. This activity is attributed to their ability to inhibit heme oxygenase-1 (HO-1), an enzyme that plays a critical role in cancer cell survival and proliferation .

Case Study: P2Y14 Receptor Antagonism

A recent study focused on the synthesis and evaluation of N-substituted acetamide derivatives, including this compound, as P2Y14 receptor antagonists. The most potent compound demonstrated an IC50 value of 0.6 nM, indicating strong binding affinity and selectivity towards the receptor. In vitro studies showed that this compound effectively reduced inflammatory factor release in models of acute gouty arthritis, highlighting its therapeutic potential .

Case Study: Anticancer Efficacy

Another investigation assessed the anticancer efficacy of acetamide derivatives against DU145 (prostate) and A549 (lung) cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

作用机制

The mechanism of action of 2-(3-bromophenyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogues with Brominated Aromatic Rings

Key Observations :

- Positional Isomerism : The 3-bromo derivative exhibits distinct electronic effects compared to 2- or 4-bromo isomers. For example, the 4-bromo analogue (N-(4-bromophenyl)acetamide) shows shorter C–N bonds (1.347 Å vs. 1.401 Å), influencing reactivity and crystallization behavior .

- Heterocyclic Additions: Fusion with thieno[2,3-d]pyrimidine (e.g., ) or oxadiazole () enhances pharmacological activity by introducing hydrogen-bonding motifs or planar aromatic systems for target engagement .

Substituent Effects on Acetamide Backbone

Key Observations :

- Halogen Effects : Bromine at the 3-position balances lipophilicity and electronic effects, enhancing membrane permeability compared to chloro or fluoro substituents .

- N-Substituent Diversity: Methyl groups (as in the target compound) reduce steric hindrance, favoring synthetic versatility, while bulkier groups (e.g., dimethylaminocyclohexyl in U-47700) enhance receptor selectivity .

Pharmacological and Physicochemical Comparisons

- Receptor Binding :

- Metabolic Stability: Brominated acetamides (e.g., UCM924) exhibit longer half-lives than non-halogenated counterparts due to reduced cytochrome P450-mediated oxidation .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3-bromophenyl)-N-methyl-acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or halogenated precursors. For example:

Halogenation : Bromination of phenylacetamide derivatives using brominating agents (e.g., Br₂ or NBS) under controlled conditions.

N-Methylation : Introduction of the methyl group to the acetamide moiety via reductive amination or alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).

Key challenges include regioselectivity in bromination and avoiding over-alkylation. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation of a solvent (e.g., ethanol/water mixture) to obtain high-quality crystals.

Data Collection : Using a diffractometer (e.g., Oxford Diffraction Xcalibur) with MoKα radiation (λ = 0.71073 Å) and CCD detectors.

Refinement : Software like SHELXL for full-matrix least-squares refinement. For example, a related compound (N-(3-bromophenyl)acetamide) crystallizes in the orthorhombic space group P2₁2₁2₁ with cell parameters a = 4.7836 Å, b = 18.765 Å, c = 19.379 Å .

Table 1 : Representative Crystallographic Data (Adapted from )

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 4.7836, 18.765, 19.379 |

| Volume (ų) | 1739.5 |

| Z | 8 |

Q. What analytical techniques validate the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl resonance at δ ~7.2–7.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z = 242.0 for [M+H]⁺).

- Elemental Analysis : Combustion analysis to confirm C, H, N, and Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for bromophenyl acetamide derivatives?

- Methodological Answer : Contradictions in receptor binding data (e.g., µ-opioid receptor affinity) often arise from assay variability or structural isomerism. Strategies include:

Statistical Validation : Use of F²-based refinement and full covariance matrices to minimize systematic errors in structural data .

Comparative Studies : Parallel testing of isomers (e.g., 3-bromo vs. 4-bromo derivatives) under identical conditions. For example, U-47700 (a structurally related acetamide) shows µ-opioid receptor affinity 7.5× higher than morphine, but batch-to-batch variability requires rigorous quality control .

Table 2 : Receptor Binding Data for Selected Acetamides (Adapted from )

| Compound | MOR Affinity (Ki, nM) | Notes |

|---|---|---|

| U-47700 | 7.5× morphine | 3,4-Dichloro substitution |

| U-50488H | N/A | Structural isomer of U-47700 |

Q. What advanced computational methods predict hydrogen bonding networks in acetamide crystals?

- Methodological Answer :

- Graph Set Analysis : A systematic approach to categorize hydrogen bonds (e.g., D, S, R descriptors) based on Etter’s rules. For example, N–H···O and C–H···Br interactions in this compound form -type chains, stabilizing the crystal lattice .

- Software Tools : Mercury (CCDC) or CrystalExplorer for visualizing and quantifying intermolecular interactions. Pair these with OLEX2 for refinement and validation .

Q. How can researchers optimize synthetic yields while minimizing byproducts in N-methylation?

- Methodological Answer :

Reagent Selection : Use methyl triflate instead of methyl iodide for higher reactivity in polar aprotic solvents (e.g., DMF).

Kinetic Control : Monitor reaction progress via TLC or in-situ IR to halt at the mono-methylated stage.

Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess alkylating agents. Computational modeling (e.g., DFT) aids in predicting transition states and optimizing reaction pathways .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental molecular geometries be addressed?

- Methodological Answer : Discrepancies often arise from crystal packing forces or dynamic effects. Solutions include:

Multipole Refinement : Use HARt (high-angle refinement) in SHELXL to account for electron density distortions.

Temperature-Dependent Studies : Compare XRD data at 100 K vs. 298 K to assess thermal motion effects.

DFT Calculations : Benchmark experimental bond lengths/angles against gas-phase DFT models (e.g., B3LYP/6-311+G(d,p)) .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。